Cycloheptanone oxime

Description

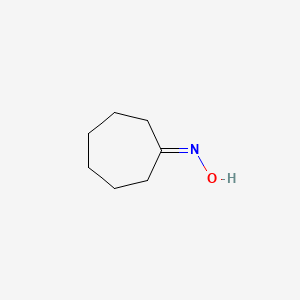

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-8-7-5-3-1-2-4-6-7/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENGSNXUALAIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175934 | |

| Record name | Cycloheptanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-31-8 | |

| Record name | Cycloheptanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cycloheptylidenehydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEPTANONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2O7M4H8YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cycloheptanone oxime CAS number and identifiers

An In-Depth Technical Guide to Cycloheptanone Oxime: Identifiers, Properties, and Synthesis

Introduction

This compound (CAS No: 2158-31-8) is a seven-membered cyclic ketoxime that serves as a pivotal intermediate in organic synthesis and materials science.[1] While structurally simple, its true value lies in the reactivity of the oxime functional group (C=N-OH), which acts as a gateway for producing a variety of nitrogen-containing compounds.[2][3] Its most notable application is its role as a direct precursor to eight-membered cyclic lactams via the classic Beckmann rearrangement, making it a valuable monomer for the synthesis of specialized polyamides.[1] This guide provides a comprehensive overview of its core identifiers, physicochemical properties, synthesis protocols, and key applications for researchers and development professionals.

Core Chemical Identifiers

Precise identification is the cornerstone of chemical research, ensuring reproducibility, regulatory compliance, and accurate literature searching. Each identifier serves a unique purpose, from the universally recognized CAS number to machine-readable structural keys.

The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, preventing ambiguity that can arise from multiple systematic, proprietary, or trivial names.[1][2][4][5] The IUPAC name provides a systematic and unambiguous nomenclature based on chemical structure, while identifiers like InChI and SMILES offer standardized, machine-readable formats for computational chemistry and database management.[1][2][6]

| Identifier Type | Value | Source(s) |

| CAS Number | 2158-31-8 | [1][2][4][5][6][7][8] |

| IUPAC Name | N-cycloheptylidenehydroxylamine | [1][6][8] |

| Synonym(s) | Suberoxime | [5][6][7] |

| EC Number | 825-994-0 | [6][8] |

| InChI | InChI=1S/C7H13NO/c9-8-7-5-3-1-2-4-6-7/h9H,1-6H2 | [2][6][9] |

| InChIKey | OENGSNXUALAIFP-UHFFFAOYSA-N | [1][6][9] |

| SMILES | C1CCCC(=NO)CC1 | [2][4][5] |

Physicochemical and Spectroscopic Data

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a colorless to light yellow liquid at room temperature.[7]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO | [2][4][5][6] |

| Molecular Weight | 127.18 g/mol | [1][2][5][6] |

| Appearance | Colorless to Light yellow clear liquid | [7] |

| Boiling Point | 152 °C at 20 mmHg | [1][4][7] |

| Specific Gravity (20/20) | 1.03 | [1][7] |

| Flash Point | 128 °C | [7] |

Synthesis and Mechanism

The standard laboratory synthesis of this compound is a classic condensation reaction, specifically an oximation, between cycloheptanone and a hydroxylamine source.[1][10] The reaction's causality is rooted in the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of cycloheptanone. The reaction is pH-dependent, and a mild base is typically used to liberate the free hydroxylamine from its hydrochloride salt.[10]

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for synthesizing this compound from cycloheptanone and hydroxylamine hydrochloride.

-

Preparation of Hydroxylamine Solution: In a suitable reaction vessel, dissolve 2.5 g of hydroxylamine hydrochloride and 4.0 g of crystallized sodium acetate in 10 mL of deionized water. The sodium acetate acts as a base to generate free hydroxylamine in situ.[11]

-

Reaction Initiation: Gently warm the solution to approximately 40°C with stirring.[11]

-

Addition of Ketone: Add 2.5 g of cycloheptanone to the reaction mixture. Maintain vigorous stirring.[11]

-

Product Formation: Continue heating and stirring. After a few minutes, this compound will begin to separate as a crystalline solid or an oil that solidifies upon cooling.[11]

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with a small amount of cold water to remove inorganic salts. For higher purity, the product can be recrystallized from a suitable solvent like light petroleum.[11]

Key Reactions and Applications

The synthetic utility of this compound is primarily demonstrated through the Beckmann rearrangement, an acid-catalyzed intramolecular rearrangement that converts the oxime into an eight-membered cyclic amide (a lactam), known as caprylolactam.[1] This ring-expansion reaction is fundamental in both laboratory and industrial synthesis for producing precursors to specialized polyamides.[1]

The mechanism begins with the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water).[1] This is followed by a concerted step where the alkyl group positioned anti-periplanar to the leaving group migrates to the now electron-deficient nitrogen atom, resulting in the formation of a nitrilium ion. Subsequent hydration and tautomerization yield the final lactam product.[1]

Beyond the Beckmann rearrangement, this compound is a valuable starting material for:

-

Synthesis of Nitrogen-Containing Heterocycles: The oxime functionality can be manipulated to create various ring structures essential for pharmaceuticals and agrochemicals.[1][3]

-

Formation of Amines: Reduction of the oxime group, for example with sodium amalgam, yields cycloheptylamine, another important chemical intermediate.[12]

Safety and Handling

This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.

| GHS Pictogram | Signal Word | Hazard Statements | Source(s) |

| GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6][8][13] |

Precautionary Handling:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8][13]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[4][8][13]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6][13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][13]

-

Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8][13]

References

- 1. This compound|CAS 2158-31-8|98% Purity [benchchem.com]

- 2. This compound (2158-31-8) for sale [vulcanchem.com]

- 3. angenechemical.com [angenechemical.com]

- 4. This compound | 2158-31-8 | CAA15831 | Biosynth [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C7H13NO | CID 137457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2158-31-8 | TCI EUROPE N.V. [tcichemicals.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. Cycloheptanone, oxime [webbook.nist.gov]

- 10. arpgweb.com [arpgweb.com]

- 11. prepchem.com [prepchem.com]

- 12. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]

- 13. aksci.com [aksci.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Physical Properties of Cycloheptanone Oxime

Abstract

This compound (CAS No. 2158-31-8), a seven-membered cyclic ketoxime, is a pivotal intermediate in synthetic organic chemistry.[1][2] Its utility as a precursor for nitrogen-containing heterocycles, particularly in the synthesis of caprylolactam via the Beckmann rearrangement, necessitates a thorough understanding of its physical and spectroscopic properties.[2] This technical guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and the spectroscopic data essential for its identification and characterization. The content is tailored for researchers, scientists, and professionals in drug development and materials science, offering both foundational data and field-proven insights into its analysis.

Introduction: The Structural and Synthetic Context

This compound (C₇H₁₃NO, Molar Mass: 127.18 g/mol ) is an organic compound featuring a seven-membered carbocyclic ring with an oxime (=N-OH) functional group.[1][3] This structure distinguishes it from its more commonly cited six-membered analog, cyclohexanone oxime, with the increased ring size influencing its conformational flexibility, reactivity, and physical properties.[1]

The primary synthetic route to this compound is the classical condensation reaction between cycloheptanone and a hydroxylamine source, such as hydroxylamine hydrochloride, typically in the presence of a base to neutralize the acid formed.[1][4]

Caption: Synthesis of this compound.

Understanding its physical properties is not merely an academic exercise; it is critical for process optimization, purification (e.g., distillation, recrystallization), reaction engineering (e.g., Beckmann rearrangement), and ensuring purity for subsequent synthetic steps.[2]

Core Physical Properties

The physical state and constants of this compound are fundamental for its handling, storage, and application in a laboratory or industrial setting. The data presented below are consolidated from various chemical suppliers and databases.

Summary of Physical Data

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid or solid | |

| Molecular Formula | C₇H₁₃NO | [1][3] |

| Molar Mass | 127.18 g/mol | [1][3] |

| Melting Point | 22-23 °C | [5] |

| Boiling Point | 152 °C at 20 mmHg | [5][6][7] |

| Density | 1.03 g/cm³ (at 20°C) | [5][6] |

| Refractive Index (n²⁰/D) | 1.5010 - 1.5040 | [5] |

| Flash Point | 128 °C |

In-Depth Analysis of Properties

-

Physical State and Melting Point: With a melting point of 22-23 °C, this compound exists as a liquid at standard room temperature (25 °C) but may solidify upon cooling.[5] This low melting point is significant for handling, as it can be treated as a liquid in most laboratory environments, simplifying transfers and measurements.

-

Boiling Point and Thermal Stability: The reported boiling point of 152 °C is measured under reduced pressure (20 mmHg).[6][7] This is a crucial detail. Like many oximes, this compound may be susceptible to decomposition or rearrangement at its atmospheric boiling point. Vacuum distillation is, therefore, the required method for purification to prevent thermal degradation and ensure high purity.

-

Density and Refractive Index: The density of 1.03 g/cm³ indicates it is slightly denser than water.[6] The refractive index is a valuable, rapid, and non-destructive method for assessing the purity of a liquid sample. A measured value outside the specified range of 1.5010-1.5040 can indicate the presence of impurities, such as unreacted cycloheptanone or residual solvents.[5]

-

Solubility: While specific quantitative solubility data is sparse, the molecular structure provides clear indicators. The polar oxime group (-C=N-OH) allows for hydrogen bonding, suggesting solubility in polar protic solvents like ethanol and methanol, and some solubility in water. The nonpolar seven-carbon ring suggests good solubility in common organic solvents such as diethyl ether, chloroform, and ethyl acetate. This dual character is exploited during aqueous workups in its synthesis, where it can be extracted from an aqueous phase using an organic solvent.[8]

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The following data are essential for confirming the identity and purity of synthesized this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an oxime is highly characteristic. For this compound, the key absorption bands are indicative of the oxime functional group.[1]

-

~3200-3600 cm⁻¹ (Broad): O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.[1]

-

~1640-1690 cm⁻¹ (Medium-Strong): C=N stretching vibration. This confirms the presence of the imine double bond.[1]

-

~900-950 cm⁻¹ (Medium): N-O stretching vibration.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will display signals for the twelve protons on the cycloheptane ring, likely in the δ 1.5-2.5 ppm region, appearing as complex multiplets due to overlapping signals. A distinct, broad singlet corresponding to the hydroxyl proton (N-OH) will also be present, typically at a downfield chemical shift (δ > 8 ppm), and its position can be concentration-dependent.[1][9]

-

¹³C NMR: The carbon NMR spectrum provides a clearer picture, showing signals for the seven carbon atoms of the ring. The most characteristic signal is that of the sp²-hybridized carbon of the C=N bond, which will be significantly downfield-shifted (typically >150 ppm) compared to the other sp³-hybridized ring carbons.[1][3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, at m/z = 127.[3][10]

-

Fragmentation: Common fragmentation pathways for cyclic oximes can be complex, but may involve the loss of the hydroxyl group (-OH, M-17) or other ring fragmentation patterns.[2]

Caption: Workflow for Spectroscopic Characterization.

Experimental Protocols: A Self-Validating System

The trustworthiness of physical data relies on robust experimental methodology. The following protocols are designed to be self-validating, ensuring accuracy and reproducibility.

Protocol for Boiling Point Determination (Reduced Pressure)

The causality for using this method is to prevent thermal decomposition, which can occur at the higher temperatures required for atmospheric distillation.

Caption: Setup for Vacuum Distillation.

-

Apparatus Assembly: Assemble a vacuum distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Preparation: Place the crude this compound sample into the distillation flask along with several boiling chips or a magnetic stir bar to ensure smooth boiling.

-

System Evacuation: Connect the apparatus to a vacuum pump. Slowly and carefully evacuate the system to the desired pressure (e.g., 20 mmHg), monitoring with a manometer.

-

Heating: Begin gently heating the distillation flask using a heating mantle.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure. The constant temperature reading during distillation validates the purity of the collected fraction.

-

Shutdown: After collection, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.

Protocol for Spectroscopic Sample Preparation

The choice of preparation method is dictated by the specific technique and the physical state of the sample.

-

FTIR (for liquid sample):

-

Place one drop of the neat liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, gently pressing to create a thin, uniform liquid film.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum. The clarity of the spectrum without solvent peaks validates this direct measurement approach.

-

-

NMR:

-

Accurately weigh approximately 5-10 mg of the sample into a clean NMR tube.

-

Add ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample without having signals that obscure important regions of the sample's spectrum.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is needed.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Conclusion

The physical and spectroscopic properties of this compound define its chemical identity and dictate its handling and application in research and industry. It is a low-melting compound, often handled as a liquid, that requires purification by vacuum distillation to ensure its thermal stability. Its identity and purity are definitively confirmed through a combination of spectroscopic techniques, including IR for functional group analysis, NMR for structural elucidation, and mass spectrometry for molecular weight verification. The protocols and data presented in this guide provide a robust framework for scientists to confidently synthesize, purify, and characterize this valuable synthetic intermediate.

References

- 1. This compound (2158-31-8) for sale [vulcanchem.com]

- 2. This compound|CAS 2158-31-8|98% Purity [benchchem.com]

- 3. This compound | C7H13NO | CID 137457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arpgweb.com [arpgweb.com]

- 5. This compound | 2158-31-8 [amp.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. benchchem.com [benchchem.com]

- 9. This compound(2158-31-8) 1H NMR [m.chemicalbook.com]

- 10. This compound(2158-31-8) MS [m.chemicalbook.com]

Introduction: The Molecular Profile of Cycloheptanone Oxime

An In-depth Technical Guide to the Spectral Analysis of Cycloheptanone Oxime

This guide provides a comprehensive analysis of the spectral data for this compound (C₇H₁₃NO), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate unambiguous structural confirmation and purity assessment.

This compound, with a molecular formula of C₇H₁₃NO and a molecular weight of approximately 127.18 g/mol , is a derivative of the seven-membered carbocycle, cycloheptanone.[1][2] It is structurally characterized by the presence of an oxime functional group (C=N-OH) replacing the carbonyl group of the parent ketone.[1] This structural feature imparts specific chemical reactivity and is central to its spectral signature. The analysis of its spectral data is crucial for confirming its identity, understanding its electronic and conformational properties, and ensuring its quality in synthetic applications. This guide synthesizes data from established spectral databases and scientific literature to provide a definitive reference.

Molecular Structure

The structure consists of a flexible seven-membered ring with an sp²-hybridized carbon double-bonded to a nitrogen atom, which in turn is bonded to a hydroxyl group.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm the presence and connectivity of its cyclic structure and oxime moiety.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is characterized by signals from the twelve methylene protons (CH₂) of the cycloheptane ring and the single hydroxyl proton (OH). Due to the conformational flexibility of the seven-membered ring and the magnetic anisotropy of the C=N bond, the ring protons exhibit complex and often overlapping multiplets.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

-

Alpha Protons (α-CH₂): The four protons on the two carbons adjacent to the C=N group are deshielded and appear downfield compared to the other ring protons.

-

Ring Protons (-CH₂-): The remaining eight protons on the other four carbons of the ring typically appear as a complex series of multiplets in the aliphatic region.

Table 1: Summary of ¹H NMR Spectral Data

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| N-OH | broad singlet | Variable | Exchangeable proton; shift depends on H-bonding. |

| H₂ C-C=N (α) | multiplet | ~2.2-2.5 | Deshielded by the adjacent electron-withdrawing C=N bond. |

| Ring H₂ C (β, γ) | multiplet | ~1.5-1.8 | Standard aliphatic proton region. |

Note: Specific chemical shifts can vary based on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule. For the symmetric this compound, seven distinct signals are expected.

-

Iminyl Carbon (C=N): The most characteristic signal is that of the sp²-hybridized carbon of the oxime group. This carbon is significantly deshielded and appears far downfield, typically above 150 ppm.[1][3] This is the key diagnostic peak for confirming the oxime functional group.

-

Ring Carbons (-CH₂-): The six methylene carbons of the ring appear in the aliphatic region, with slight variations in their chemical shifts due to their respective distances from the C=N group. The α-carbons are typically the most downfield of the aliphatic signals.

Table 2: Summary of ¹³C NMR Spectral Data

| Carbon Atom | Approximate Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C =N | > 150 | sp² hybridized and bonded to electronegative N.[1] |

| C H₂ (α) | ~30-40 | Mildly deshielded by proximity to the C=N group. |

| C H₂ (β, γ) | ~20-30 | Typical chemical shift for cycloalkane carbons. |

Source: Predicted values and data from similar structures.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the O-H and C=N groups.

-

O-H Stretch: A strong, broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding.[1]

-

C-H Stretch: Absorptions for the aliphatic C-H bonds of the cycloheptane ring appear just below 3000 cm⁻¹.

-

C=N Stretch: The carbon-nitrogen double bond of the oxime gives rise to a medium-intensity absorption in the 1640-1690 cm⁻¹ range.[1]

-

N-O Stretch: A medium-intensity band in the 900-950 cm⁻¹ region is typically assigned to the N-O single bond stretch.[1]

Table 3: Summary of Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (stretch, H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H (sp³ stretch) | < 3000 | Medium-Strong |

| C=N (stretch) | 1640 - 1690 | Medium |

| N-O (stretch) | 900 - 950 | Medium |

Reference data from Vulcanchem.[1]

Figure 2: Standard workflow for FTIR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 127, corresponding to its molecular weight.[1][5]

-

Fragmentation Pattern: The fragmentation of this compound is complex. Key fragments arise from the loss of small, stable neutral molecules or radicals from the molecular ion. Common fragmentation pathways for cyclic oximes can include:

-

Loss of a hydroxyl radical (•OH), leading to a peak at m/z 110.

-

Loss of water (H₂O), resulting in a peak at m/z 109.

-

Cleavage of the cycloheptane ring, leading to a variety of smaller fragments. The fragment at m/z 55 is often prominent.[5]

-

Table 4: Summary of Key Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Proposed Fragment Identity |

| 127 | Present | [C₇H₁₃NO]⁺ (Molecular Ion, M⁺) |

| 110 | Variable | [M - OH]⁺ |

| 96 | Variable | [M - CH₂OH]⁺ or similar rearrangement |

| 67 | Variable | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ or [C₃H₅N]⁺ |

| 41 | Base Peak (100%) | [C₃H₅]⁺ (Allyl Cation) |

Data sourced from ChemicalBook, based on a typical EI-MS spectrum.[5]

Figure 3: Simplified fragmentation pathway for this compound.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, adherence to standardized experimental protocols is paramount.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Co-add 8 to 16 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover approximately 0 to 200 ppm.

-

Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.

-

Co-add a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol: IR Spectrum Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to generate the final spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Protocol: Mass Spectrum Acquisition (EI-MS via GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC-MS Setup:

-

Inject 1 µL of the sample solution into the Gas Chromatograph (GC).

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from the solvent and any impurities (e.g., ramp from 50°C to 250°C).

-

-

MS Acquisition:

-

As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer.

-

Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

-

Scan a mass range appropriate for the compound, for example, m/z 35-200.

-

-

Data Analysis: Identify the peak in the total ion chromatogram corresponding to this compound. Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.

References

Solubility of Cycloheptanone oxime in organic solvents

An In-depth Technical Guide to the Solubility of Cycloheptanone Oxime in Organic Solvents

Abstract

This compound (C₇H₁₃NO) is a significant chemical intermediate, and a thorough understanding of its solubility characteristics is paramount for its synthesis, purification, and application in various chemical processes.[1] This guide provides a comprehensive analysis of the solubility of this compound in organic solvents. We will explore the theoretical principles governing its solubility, present a qualitative solubility profile, detail a robust experimental protocol for quantitative determination, and examine the key factors influencing solvent-solute interactions. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Core Physicochemical Properties of this compound

A molecule's physical and chemical properties are the primary determinants of its solubility. This compound is characterized by a seven-carbon aliphatic ring, which imparts a significant nonpolar character, and a polar oxime functional group (-C=N-OH), which is capable of acting as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen and oxygen lone pairs).[2][3] This amphiphilic nature dictates its interaction with various solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₇H₁₃NO | [1][4] |

| Molecular Weight | 127.19 g/mol | [1][2] |

| Appearance | Colorless to Light yellow clear liquid | [5] |

| Boiling Point | 152 °C | [1][5] |

| SMILES | C1CCCC(=NO)CC1 | [1][2] |

| Calculated LogP | 2.1708 | [2] |

| Topological Polar Surface Area (TPSA) | 32.59 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 |[2] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that solutes tend to dissolve in solvents with similar intermolecular forces. The solubility of this compound is a balance between its nonpolar cycloheptane ring and its polar oxime head.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in strong hydrogen bonding. This compound is expected to be highly soluble in these solvents due to the strong hydrogen bond interactions between the solvent's hydroxyl groups and the oxime's -OH and nitrogen atom. The analogous compound, cyclohexanone oxime, is known to be soluble in ethanol.[7][8]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess dipole moments but lack O-H or N-H bonds, so they can act as hydrogen bond acceptors but not donors. They will readily solvate the polar oxime group through dipole-dipole interactions. High solubility is expected, though perhaps slightly less than in protic solvents of similar polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The large, nonpolar cycloheptane ring will interact favorably with these solvents. However, the highly polar oxime group will be poorly solvated, leading to lower overall solubility. The energy required to break the hydrogen bonds between this compound molecules in its solid or liquid state is not sufficiently compensated by the weak interactions with nonpolar solvents.

The interplay of these forces is visually represented in the diagram below.

Caption: Molecular interactions governing solubility.

Qualitative Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the expected qualitative solubility of this compound in various common organic solvents. These are predictive assessments intended to guide solvent selection.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvent | Key Interaction | Predicted Solubility | Rationale |

|---|---|---|---|---|

| Polar Protic | Ethanol | Hydrogen Bonding | Very Soluble | The solvent can act as both a hydrogen bond donor and acceptor, strongly solvating the polar oxime group. |

| Methanol | Hydrogen Bonding | Very Soluble | Similar to ethanol, provides strong hydrogen bonding capabilities. | |

| Polar Aprotic | Acetone | Dipole-Dipole | Soluble | The solvent's carbonyl group can accept a hydrogen bond from the oxime, and dipole-dipole interactions are strong. |

| Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | Soluble | A highly polar aprotic solvent that can effectively solvate the polar head of the molecule. | |

| Acetonitrile | Dipole-Dipole | Moderately Soluble | Less polar than acetone or DMSO, leading to slightly reduced but still significant solubility. | |

| Nonpolar | Hexane | London Dispersion | Sparingly Soluble | The energy cost of breaking the solute-solute hydrogen bonds is not offset by the weak solvent-solute interactions. |

| Toluene | London Dispersion, π-stacking | Slightly Soluble | The aromatic ring offers slightly stronger interactions than hexane, potentially leading to marginally better solubility. |

| Halogenated | Dichloromethane | Dipole-Dipole | Moderately Soluble | Possesses a dipole moment and can interact favorably with the oxime group, while also accommodating the nonpolar ring. |

Standard Protocol for Experimental Solubility Determination

To move beyond qualitative predictions, quantitative measurement is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[9]

Causality in Experimental Design

-

Use of Excess Solute: Adding an excess of the solid or liquid solute ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Constant Agitation: Agitation is crucial to maximize the surface area of contact between the solute and solvent, accelerating the system's approach to equilibrium. Without it, concentration gradients could form, leading to inaccurate measurements.

-

Temperature Control: Solubility is highly temperature-dependent. A water bath or incubator provides the stable thermal environment necessary for reproducible and accurate results.[6]

-

Equilibration Time: Sufficient time (typically 24-48 hours) must be allowed for the dissolution process to reach a true equilibrium state.

-

Filtration: A microporous filter (e.g., 0.45 µm PTFE) is used to separate the saturated solution (filtrate) from the undissolved excess solute without altering the solution's concentration. This step is critical for accurate analysis.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the desired organic solvent.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 24 hours to allow undissolved solute to settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm) and dispense the clear, saturated solution into a clean, pre-weighed vial.

-

Quantification:

-

Gravimetric Analysis: Carefully evaporate the solvent from the filtered solution under reduced pressure or a gentle stream of nitrogen. Weigh the remaining residue (the dissolved this compound).

-

Chromatographic Analysis (HPLC/GC): Dilute a precise volume of the filtered solution with a suitable solvent and analyze it using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the concentration.

-

-

Calculation: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Caption: Experimental workflow for the Shake-Flask Method.

References

- 1. This compound | 2158-31-8 | CAA15831 | Biosynth [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. byjus.com [byjus.com]

- 4. This compound | C7H13NO | CID 137457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2158-31-8 | TCI EUROPE N.V. [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cyclohexanone oxime | 100-64-1 [chemicalbook.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling and Application of Cycloheptanone Oxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for cycloheptanone oxime. As a vital intermediate in organic synthesis, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not only procedural steps but also the scientific rationale behind these recommendations, fostering a culture of safety and informed practice.

Chemical and Physical Identity

This compound, also known as suberoxime, is a seven-membered cyclic oxime.[1] Its fundamental role in synthetic chemistry, particularly as a precursor for nitrogen-containing heterocycles via the Beckmann rearrangement, makes it a valuable compound in research and development.[1]

A clear understanding of its physical and chemical properties is the foundation of safe handling.

| Property | Value | Reference |

| CAS Number | 2158-31-8 | [1][2][3][4] |

| Molecular Formula | C₇H₁₃NO | [2][3][4][5] |

| Molecular Weight | 127.18 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 152 °C @ 20 mmHg | [2] |

| Flash Point | 128 °C | |

| Specific Gravity | 1.03 (20/20) | |

| SMILES | C1CCCC(=NO)CC1 | [2][3][5] |

| InChI Key | OENGSNXUALAIFP-UHFFFAOYSA-N | [1][4] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

H302: Harmful if swallowed.

The signal word for this compound is "Warning" .[3][8]

It is crucial to recognize that the toxicological properties of this compound have not been fully investigated.[9] Therefore, it should be handled with the same level of caution as a compound with known significant toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure risk.

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, which should be applied to the handling of this compound. Elimination and substitution are the most effective controls, while PPE is the last line of defense.

Caption: Hierarchy of controls for managing chemical hazards.

Recommended Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[10] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[11]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[12]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the chemical's integrity.

Handling Procedures

-

Review the SDS: Before any work begins, all personnel must review the Safety Data Sheet (SDS) for this compound.

-

Work Area Preparation: Ensure the work area is clean, uncluttered, and equipped with the necessary safety equipment.

-

Chemical Transfer: When transferring the chemical, use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact. Avoid generating dust or aerosols.[13]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[10][12]

Storage Requirements

-

Temperature and Environment: Store in a cool, dry, and well-ventilated place.[3][10] A recommended storage temperature is below 15°C in a dark place.

-

Container: Keep the container tightly closed to prevent contamination and leakage.[10]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [10][12] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [9][10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [12][14] |

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[10]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Report: Report the spill to the appropriate safety personnel.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12][13]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][12]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[10]

Experimental Workflow: Safe Handling in a Typical Reaction

The following diagram outlines a safe workflow for using this compound in a laboratory setting.

Caption: A typical safe experimental workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate, and its safe handling is a prerequisite for its effective use in research and development. By understanding its properties, adhering to established safety protocols, and being prepared for emergencies, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational document; always consult the most current Safety Data Sheet and institutional safety guidelines before working with this or any chemical.

References

- 1. This compound|CAS 2158-31-8|98% Purity [benchchem.com]

- 2. This compound | 2158-31-8 | CAA15831 | Biosynth [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. Cycloheptanone, oxime [webbook.nist.gov]

- 5. This compound (2158-31-8) for sale [vulcanchem.com]

- 6. This compound | C7H13NO | CID 137457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2158-31-8 [amp.chemicalbook.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. Cyclohexanone Oxime | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Sourcing, Purity, and Analysis of Cycloheptanone Oxime for Research and Development

Introduction

Cycloheptanone oxime (CAS RN: 2158-31-8; Molecular Formula: C₇H₁₃NO) is a seven-membered cyclic oxime that serves as a pivotal intermediate in synthetic organic chemistry.[1][2] Its primary industrial and academic significance stems from its role as a direct precursor to caprylolactam, an eight-membered cyclic lactam, via the classic Beckmann rearrangement.[2] This ring-expansion reaction opens pathways to specialized polyamides and other nitrogen-containing heterocycles essential in materials science and pharmaceutical development.

For researchers, scientists, and drug development professionals, the procurement of high-purity this compound is a critical first step that dictates the success, reproducibility, and safety of subsequent synthetic transformations and biological assays. The presence of even minor impurities can lead to unpredictable side reactions, reduced yields, and complications in downstream applications. This guide provides a comprehensive technical overview of the commercial landscape for this compound, details its typical purity profiles and common contaminants, and presents validated analytical and purification protocols to ensure its fitness for high-stakes research and development.

Commercial Availability and Sourcing

This compound is readily available from a variety of global chemical suppliers, typically synthesized for research and development purposes. The material is usually offered at purities suitable for most laboratory applications, though specifications can vary between vendors. When sourcing this reagent, it is crucial to consult the Certificate of Analysis (CoA) for lot-specific purity data rather than relying solely on catalog descriptions.

Table 1: Representative Commercial Sources for this compound

| Supplier | Product Number (Example) | Stated Purity | CAS Number | Notes |

|---|---|---|---|---|

| TCI EUROPE N.V. | C1543 | >98.0% (GC) | 2158-31-8 | Specifies Gas Chromatography as the method of purity analysis.[3] |

| Benchchem | B1345645 | 98% | 2158-31-8 | Marketed for research use as a versatile intermediate.[2] |

| Biosynth | CAA15831 | Not specified | 2158-31-8 | Available in various pack sizes for R&D.[4] |

| ChemScene | CS-0449588 | ≥98% | 2158-31-8 | Provides storage and shipping condition recommendations.[5] |

| Vulcanchem | VC2401987 | Not specified | 2158-31-8 | Provides detailed chemical property information.[1] |

Purity Profile and Common Impurities

Commercial this compound is typically a colorless to light yellow liquid or a white crystalline solid, with a purity of 98% or higher.[3][4] Impurities are generally residual starting materials, byproducts of the synthesis, or degradation products. Understanding the origin of these impurities is key to selecting appropriate analytical methods and purification strategies.

Genesis of Impurities

The most common industrial and laboratory synthesis of this compound involves the condensation reaction between cycloheptanone and a hydroxylamine salt.[1] Alternative methods, such as ammoximation, offer greener routes but may introduce different impurity profiles.[2][6] The primary sources of contamination are incomplete reactions, side reactions like the Beckmann rearrangement (especially under acidic conditions), and hydrolysis.

Key Impurity Classes

Based on the synthetic route, the following impurities should be monitored:

Table 2: Common Potential Impurities in this compound

| Impurity Name | Origin | Impact | Typical Analytical Signature |

|---|---|---|---|

| Cycloheptanone | Unreacted starting material | Can interfere with subsequent reactions by competing for reagents. | GC: Elutes before the oxime. HPLC: Shorter retention time on reverse-phase. |

| Caprylolactam | Beckmann rearrangement | Indicates product degradation or harsh synthesis/storage conditions. | GC/HPLC: Distinct peak, typically eluting later than the oxime. |

| Hydroxylamine | Unreacted reagent/hydrolysis | Can act as an undesired nucleophile or reducing agent. | Highly polar; difficult to detect by GC without derivatization. May be observed in HPLC. |

| Residual Solvents | Synthesis/Purification | Can affect reaction kinetics and product solubility. | GC Headspace is the standard method for detection and quantification. |

Analytical Methodologies for Purity Assessment

Ensuring the purity of this compound requires robust analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly employed methods for quantitative purity analysis.[7]

Experimental Protocol: Purity Analysis by Gas Chromatography (GC)

Rationale: GC is an ideal method for analyzing this compound due to its volatility. A Flame Ionization Detector (FID) provides excellent sensitivity and a linear response for quantification. Coupling with a Mass Spectrometer (MS) allows for the definitive identification of impurity peaks.

-

Instrumentation: Gas chromatograph with FID or MS detector.

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injector: Split mode (50:1), temperature 250°C.

-

Detector: FID at 280°C or MS (scan range 40-300 m/z).

-

Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve in 10 mL of dichloromethane or ethyl acetate.

-

Injection Volume: 1 µL.

-

Self-Validation: The method's validity is confirmed by the sharp, symmetrical peak of the main component and baseline separation from any impurity peaks. The total area of all impurity peaks relative to the main peak provides the purity percentage.

Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust alternative, particularly useful for analyzing potential non-volatile impurities like the Beckmann rearrangement product or residual salts. A C18 reverse-phase column is effective for separating the moderately polar oxime from both more polar and less polar contaminants.[6]

-

Instrumentation: HPLC system with UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at 210 nm.[6]

-

Column Temperature: 30°C.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase.

-

Injection Volume: 10 µL.[6]

-

Self-Validation: A stable baseline and a well-defined peak for this compound are essential. Purity is determined by the area percent method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used to create a calibration curve.

Laboratory-Scale Purification Protocols

If the purity of a commercial batch is insufficient for a sensitive application, simple laboratory purification techniques can be employed to remove common impurities.

Protocol: Purification by Recrystallization

Rationale: This classic technique is effective for removing impurities that have different solubility profiles from the product at a given temperature. The choice of solvent is critical. For oximes, a non-polar/polar solvent pair is often effective. A procedure analogous to the purification of cyclohexanone oxime methanesulfonate uses an ether-hexane system.[8]

-

Dissolution: Gently warm the crude this compound in a minimal amount of a suitable solvent in which it is soluble (e.g., diethyl ether or toluene).

-

Precipitation: Slowly add a non-polar "anti-solvent" (e.g., hexanes) at room temperature or while cooling in an ice bath until the solution becomes cloudy, indicating the onset of precipitation.

-

Crystallization: Allow the solution to stand undisturbed, preferably at a low temperature (4°C), for several hours to allow crystals to form. Slow cooling promotes the growth of larger, purer crystals.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent (hexanes) to remove residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity should be re-assessed by GC or HPLC.

Purification by Vacuum Distillation

Rationale: This method is ideal for separating the volatile this compound from non-volatile impurities, such as salts or polymeric byproducts. Applying a vacuum lowers the boiling point, preventing thermal degradation of the oxime at atmospheric pressure.[6]

-

Setup: Assemble a distillation apparatus suitable for vacuum operation.

-

Heating: Place the crude oxime in the distillation flask and heat gently using an oil bath.

-

Distillation: Under reduced pressure (e.g., 10-20 mmHg), collect the fraction that distills at the expected boiling point. The boiling point for the related cyclohexanone oxime is ~120°C at 10 mmHg, which can serve as an estimation point.[9]

-

Analysis: Analyze the collected distillate by GC or HPLC to confirm its enhanced purity.

Conclusion

The successful use of this compound in research and drug development hinges on a thorough understanding of its commercial sources and purity. While suppliers provide material of generally high quality (≥98%), lot-to-lot variability and the presence of critical impurities originating from its synthesis necessitate rigorous in-house analysis. The GC and HPLC protocols detailed in this guide offer robust, self-validating systems for quantifying purity and identifying contaminants. Should the need arise, straightforward purification techniques like recrystallization or vacuum distillation can be employed to elevate the material to the standards required for the most demanding synthetic and biological applications. By integrating these principles of sourcing, analysis, and purification, researchers can ensure the integrity and reproducibility of their scientific outcomes.

References

- 1. This compound (2158-31-8) for sale [vulcanchem.com]

- 2. This compound|CAS 2158-31-8|98% Purity [benchchem.com]

- 3. This compound | 2158-31-8 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | 2158-31-8 | CAA15831 | Biosynth [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Theoretical Investigation of Cycloheptanone Oxime: Elucidating Structure, Spectroscopic Signatures, and Reactivity through Computational Chemistry

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract: Cycloheptanone oxime is a pivotal chemical intermediate, primarily recognized for its role as the direct precursor to caprylolactam, the monomer for specialized polyamides. A comprehensive understanding of its molecular properties is essential for optimizing synthesis, reaction conditions, and exploring new applications. This technical guide provides an in-depth exploration of this compound's conformational landscape, spectroscopic characteristics, and reactivity profile using first-principles theoretical calculations. We leverage Density Functional Theory (DFT) to build a robust computational model, offering predictive insights that complement and guide experimental research. This document is intended for researchers, chemists, and drug development professionals seeking to apply computational methods to understand and manipulate complex organic molecules.

Introduction: The Case for a Computational Approach

This compound (C₇H₁₃NO) belongs to the class of cyclic oximes, compounds of significant industrial and academic interest. Its most critical application is the acid-catalyzed Beckmann rearrangement, a ring-expansion reaction that converts it into an eight-membered cyclic lactam, caprylolactam. The efficiency and selectivity of this rearrangement are intimately linked to the oxime's structural and electronic properties.

While experimental techniques provide invaluable data, they often capture an ensemble average of molecular behavior. Theoretical calculations, however, allow us to isolate and analyze specific conformations, probe transition states that exist for mere femtoseconds, and assign spectroscopic signals with high confidence. This in silico approach is not a replacement for laboratory work but a powerful synergistic partner, enabling a deeper mechanistic understanding and predicting molecular behavior before a single reagent is measured. For this compound, with its flexible seven-membered ring, a computational investigation is particularly illuminating for navigating its complex potential energy surface.

Computational Methodologies: A Rationale-Driven Framework

The integrity of any computational study rests upon the judicious selection of its methodology. Our approach is grounded in methods that offer a proven balance of computational efficiency and chemical accuracy for organic molecules.

The Choice of Density Functional Theory (DFT)

For a molecule with 22 atoms like this compound, solving the Schrödinger equation exactly is computationally intractable. We employ Density Functional Theory (DFT), a quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density.

-

Expertise & Causality: We selected the B3LYP hybrid functional. This choice is deliberate; B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing the electronic environment around the oxime's C=N double bond and the hydroxyl group. It has a long-standing record of providing reliable geometries and vibrational frequencies for a wide range of organic systems.

-

Authoritative Grounding: To accurately describe the spatial distribution of electrons, we utilize the 6-311++G(d,p) basis set. The '++' indicates the inclusion of diffuse functions on all atoms, essential for modeling the lone pairs on the oxygen and nitrogen atoms and the potentially weak intramolecular interactions, such as hydrogen bonding. The '(d,p)' polarization functions allow for orbital shapes to deform, which is crucial for capturing the true bonding environment in a strained cyclic system.

Simulating the Experimental Environment: Solvation Models

Reactions are rarely performed in a vacuum. To bridge the gap between gas-phase calculations and solution-phase experiments, we incorporate the Polarizable Continuum Model (PCM). This model simulates the bulk solvent (e.g., water, ethanol) by placing the molecule in a cavity within a dielectric continuum, providing a more realistic energetic landscape.

Self-Validating Protocol: Geometry Optimization and Frequency Analysis

Every computational protocol must be self-validating. Our core workflow ensures that we are analyzing a true energy minimum on the potential energy surface.

Protocol 1: Ground State Geometry Optimization

-

Input Structure: Build an initial 3D structure of this compound.

-

Computational Method: Specify the B3LYP functional and 6-311++G(d,p) basis set.

-

Optimization Algorithm: Employ a gradient-based algorithm (e.g., Berny optimization) to systematically adjust atomic coordinates to find the geometry with the lowest electronic energy.

-

Convergence Criteria: Set stringent convergence criteria for forces and energy changes between optimization steps to ensure a true minimum is reached.

-

Frequency Calculation: Upon successful optimization, perform a vibrational frequency calculation at the same level of theory.

-

Validation: Verify that the output contains zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable conformer, requiring further structural investigation.

Caption: A generalized workflow for the theoretical analysis of molecular properties.

Conformational Analysis: Navigating Molecular Flexibility

Unlike the rigid, well-defined chair conformation of cyclohexane, seven-membered rings like cycloheptanone are conformationally flexible. This flexibility gives rise to several stable or semi-stable structures (conformers) separated by low energy barriers. Identifying the global minimum energy conformation is paramount, as it represents the most populated state of the molecule and is the primary structure observed in experiments.

The two principal conformational families for cycloheptane rings are the twist-chair and the twist-boat . Our DFT calculations (B3LYP/6-311++G(d,p)) allow us to precisely determine the geometries and relative energies of these conformers for this compound.

-

Trustworthiness: By calculating the energies of all optimized stable conformers, we can construct a potential energy landscape. The conformer with the lowest absolute energy is designated as the global minimum. The relative stability of other conformers is typically reported in kcal/mol relative to this global minimum.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Key Structural Feature |

| Twist-Chair | C₁ | 0.00 | Global minimum, lowest torsional and steric strain. |

| Chair | Cₛ | ~0.8 - 1.5 | Transition state between twist-chair forms. |

| Twist-Boat | C₂ | ~1.5 - 2.5 | Higher energy due to eclipsing interactions. |

| Boat | Cₛ | ~2.5 - 3.5 | Transition state, significant steric hindrance. |

| Note: Exact energy values are dependent on the specific level of theory and solvation model used. The values presented are representative for cycloheptane-like systems. |

-

Expertise & Causality: The twist-chair conformation is consistently found to be the most stable. This is because it most effectively minimizes the two major sources of strain in cyclic molecules: angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing of bonds on adjacent carbons). The boat and twist-boat conformations, while also low in energy, suffer from greater torsional strain and unfavorable transannular interactions (steric hindrance between atoms across the ring).

Caption: Energy relationship between major conformers of a cycloheptane ring.

Spectroscopic Property Prediction: Bridging Theory and Experiment

DFT calculations are exceptionally powerful for predicting spectroscopic data. This allows for the unambiguous assignment of experimental spectra and provides a "fingerprint" for identifying a molecule and its conformers.

Vibrational Spectroscopy (IR & Raman)

Harmonic frequency calculations yield a set of vibrational modes, each with a specific frequency and intensity. These correspond directly to peaks in an experimental IR or Raman spectrum.

-

Expertise & Causality: Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To correct this, we apply a uniform scaling factor (typically ~0.96-0.98 for B3LYP). This empirical correction significantly improves the agreement between theoretical and experimental spectra.

Protocol 2: Vibrational Spectrum Calculation

-

Optimized Geometry: Start with the validated, optimized geometry of the lowest energy conformer (Protocol 1).

-

Frequency Keyword: Run a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Output Analysis: The output will list all normal modes, their corresponding harmonic frequencies (in cm⁻¹), and their IR and Raman intensities.

-

Scaling: Apply the appropriate scaling factor to the calculated frequencies.

-

Visualization: Use visualization software to animate the vibrational modes to understand the specific atomic motions (e.g., stretching, bending, twisting) associated with each frequency.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) | Description of Motion |

| O-H Stretch | ~3450 - 3550 | 3200 - 3600 | Stretching of the hydroxyl bond. |

| C-H Stretch | ~2900 - 3050 | 2850 - 3000 | Symmetric/asymmetric stretching of CH₂ groups. |

| C=N Stretch | ~1650 - 1670 | 1620 - 1690 | Stretching of the carbon-nitrogen double bond. |

| C-C Stretch | ~950 - 1200 | 900 - 1250 | Skeletal vibrations of the seven-membered ring. |

| N-O-H Bend | ~850 - 950 | 850 - 960 | Out-of-plane bending of the oxime hydroxyl group. |

NMR Spectroscopy (¹H and ¹³C)

The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for calculating NMR properties. It reliably predicts the magnetic shielding of each nucleus, which can be converted into the chemically intuitive chemical shift (δ).

-

Trustworthiness: The protocol is validated by calculating the shielding of a reference compound, typically Tetramethylsilane (TMS), at the exact same level of theory. The chemical shift of a given nucleus is then reported relative to the TMS reference, mimicking experimental practice.

Protocol 3: NMR Chemical Shift Calculation

-

Optimized Geometry: Use the optimized geometry of the molecule of interest (and TMS).

-

NMR Keyword: Specify the NMR=GIAO keyword in the calculation setup.

-

Shielding Calculation: Run the calculation at the B3LYP/6-311++G(d,p) level, including a solvent model (PCM) for best results.

-

Reference Calculation: Perform an identical calculation for TMS.

-

Chemical Shift Conversion: For each nucleus (e.g., a specific carbon atom), calculate the chemical shift using the formula: δ_sample = σ_TMS - σ_sample where σ is the isotropic shielding value from the output.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (δ, ppm) | Expected Experimental Range (ppm) | Rationale |

| C=N (C1) | ~165 - 175 | 160 - 180 | Deshielded due to sp² hybridization and proximity to electronegative N. |

| α-Carbons (C2, C7) | ~28 - 35 | 25 - 40 | Adjacent to the C=N group. |

| β, γ-Carbons | ~22 - 30 | 20 - 35 | Typical aliphatic sp³ carbons in a cyclic system. |

Mechanistic Insights: The Beckmann Rearrangement

The Beckmann rearrangement is a classic reaction in organic chemistry, but its mechanism involves high-energy intermediates and transition states that are impossible to isolate experimentally. Computational chemistry provides a window into this process. The reaction proceeds via acid catalysis, transforming the oxime into the corresponding lactam.

-

Expertise & Causality: By mapping the reaction pathway, we can identify the rate-determining step (the step with the highest energy barrier) and understand how catalysts might lower this barrier. The key steps involve:

-

Protonation: The oxime's hydroxyl group is protonated by an acid catalyst, forming a good leaving group (H₂O).

-

Rearrangement (Rate-Determining Step): A concerted migration of the alkyl group anti-periplanar to the leaving group occurs, forming a nitrilium ion intermediate.

-

Hydration & Tautomerization: The nitrilium ion is attacked by water, and subsequent tautomerization yields the final lactam product.

-

Caption: Key stages in the acid-catalyzed Beckmann rearrangement of this compound.

Conclusion

This guide demonstrates a robust and validated computational framework for investigating the properties of this compound. Through the application of Density Functional Theory, we have elucidated its preferred twist-chair conformation, predicted its characteristic IR, Raman, and NMR spectroscopic signatures, and mapped the critical steps of its rearrangement to caprylolactam. These theoretical insights provide a powerful complement to experimental data, enabling a more profound understanding of molecular behavior and accelerating the development of new chemical processes and materials.

Methodological & Application

Synthesis of Cycloheptanone Oxime: A Comprehensive Guide for Researchers

This document provides a detailed exploration of the synthesis of cycloheptanone oxime from cycloheptanone, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings, practical considerations, and critical safety protocols essential for the successful and safe execution of this important chemical transformation. This compound serves as a valuable intermediate in organic synthesis, notably as a precursor to nitrogen-containing heterocycles through reactions like the Beckmann rearrangement.[1]

Theoretical Framework: The Chemistry of Oxime Formation

The synthesis of this compound from cycloheptanone is a classic condensation reaction. The core of this transformation is the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of cycloheptanone.[2][3]

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the carbonyl carbon of cycloheptanone. This leads to the formation of a tetrahedral intermediate.[4]

-

Dehydration: The tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the stable carbon-nitrogen double bond of the oxime.[5]

The reaction is often carried out using hydroxylamine hydrochloride (NH₂OH·HCl).[6] In this case, a base, such as potassium hydroxide or sodium acetate, is required to neutralize the hydrochloric acid and liberate the free hydroxylamine nucleophile.[6][7] The overall reaction is pH-dependent.[6]

The Significance of the Beckmann Rearrangement

A key application of this compound is its role as a substrate in the Beckmann rearrangement. This acid-catalyzed reaction transforms the cyclic oxime into an eight-membered ring lactam, known as caprylolactam.[1][8] This ring expansion is a powerful tool in synthetic organic chemistry for accessing larger ring systems, which are prevalent in many biologically active molecules.[1] The rearrangement is typically promoted by strong acids like sulfuric acid or polyphosphoric acid.[1][8]

Experimental Protocol: Laboratory-Scale Synthesis

This section details a reliable, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Cycloheptanone | C₇H₁₂O | 112.17 | 7.46 g | 66.61 |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5.0 g | 71.94 |